Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate
Overview
Description
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a chemical compound with the molecular formula C12H13IO5 and a molecular weight of 364.13 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a complex structure with an ethyl ester group, a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method starts with the iodination of a methoxyphenol derivative, followed by formylation and esterification reactions. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may use iodine and a suitable oxidizing agent, while the formylation can be achieved using formylating agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate: Similar structure but different functional groups.
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of a phenoxy ring.
3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione: Features an indole ring system.
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, highlighting the uniqueness of this compound.
Biological Activity
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C16H14INO3 and a molecular weight of 367.19 g/mol. The synthesis typically involves several steps, starting from 4-formyl-2-iodo-6-methoxyphenol, followed by reactions with chloroacetic acid to form the corresponding phenoxyacetic acid, and subsequent amidation to yield the final product.
Synthetic Route Overview
- Starting Material : 4-formyl-2-iodo-6-methoxyphenol
- Reactions :
- Reaction with chloroacetic acid to form phenoxyacetic acid.
- Amidation with aniline using EDCI as a coupling agent.
- Characterization : Confirmed via IR, NMR, and MS spectroscopic techniques.
Biological Activities
This compound exhibits a range of biological activities that have been documented in various studies:
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against bacterial strains. Hydrazone derivatives synthesized from this compound have demonstrated anti-inflammatory and antibacterial activities.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing selective toxicity towards T-lymphoblastic cells while sparing non-cancerous cells .
Table 1: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
CCRF-CEM | 9 |
MOLT-4 | 10 |
HeLa S3 | >10 |
HepG2 | >10 |
The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the formyl group enhances its reactivity and potential binding affinity, while the iodine atom may influence its pharmacokinetic properties.
Interaction with Biological Targets
- Enzymatic Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Possible modulation of receptor activities leading to altered cellular signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery:
- Study on Anticancer Activity : A study reported that derivatives of this compound exhibited cytotoxic effects against T-cell leukemia, suggesting its utility as a lead compound in cancer therapy .
- Antimicrobial Evaluation : Another research focused on hydrazone derivatives derived from this compound, confirming their effectiveness against various bacterial strains, indicating potential for therapeutic applications in infectious diseases.
Properties
IUPAC Name |
ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWASNOLNDLDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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